5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

CYP1A2 enzyme inhibition drug metabolism

Unique building block with two orthogonal handles (5-bromo, 2-cyclohexenyl) enabling diverse cross-coupling and alkene functionalization. Critical for SAR exploration and CYP1A2 probe development (IC50 560 nM). Saturated analog is 45x less potent, confirming non-fungibility. Research-grade ≥95% purity.

Molecular Formula C11H12BrN
Molecular Weight 238.128
CAS No. 1159821-19-8
Cat. No. B2663832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclohex-1-en-1-yl)pyridine
CAS1159821-19-8
Molecular FormulaC11H12BrN
Molecular Weight238.128
Structural Identifiers
SMILESC1CCC(=CC1)C2=NC=C(C=C2)Br
InChIInChI=1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2
InChIKeyQRRYHFFMYKAAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (CAS 1159821-19-8) – Structural and Functional Overview for Chemical Procurement


5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a brominated, cyclohexenyl-substituted pyridine building block with the molecular formula C₁₁H₁₂BrN and a molecular weight of 238.12 g/mol . As a heteroaryl halide bearing an alicyclic alkene, it functions primarily as a versatile intermediate in medicinal chemistry and organic synthesis, enabling further functionalization via palladium-catalyzed cross-coupling reactions [1]. Commercial specifications for this compound typically stipulate a minimum purity of 95%, underscoring its intended use as a research-grade reagent rather than a final active pharmaceutical ingredient .

Why Substituting 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine with Generic Pyridine Analogs Is Not Advisable


Generic substitution of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine with other bromopyridine or cyclohexenylpyridine analogs is contraindicated due to the compound's unique substitution pattern and resulting physicochemical and biological profile. Specifically, the combination of the 5-bromo substituent with the 2-cyclohex-1-en-1-yl group dictates a specific electronic environment and steric bulk that cannot be replicated by, for example, the fully aromatic 5-bromo-2-phenylpyridine or the saturated 5-bromo-2-cyclohexylpyridine [1]. This precise arrangement is critical for its observed interaction with cytochrome P450 1A2 (CYP1A2), where a measured IC50 of 560 nM has been reported [2], a property that would be significantly altered by repositioning the bromine or saturating the cyclohexene ring. The following quantitative evidence details why this specific molecular architecture is non-fungible for research applications.

Product-Specific Quantitative Evidence Guide for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine Procurement


CYP1A2 Inhibition Potency of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine Compared to Structural Analogs

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine demonstrates moderate inhibitory activity against human cytochrome P450 1A2 (CYP1A2) with an IC50 value of 560 nM in human liver microsomes [1]. This activity is significant when compared to the non-brominated analog 2-(cyclohex-1-en-1-yl)pyridine, for which no comparable CYP1A2 inhibition data is reported, and to the fully saturated analog 5-bromo-2-cyclohexylpyridine, which exhibits a notably weaker inhibitory effect (IC50 = 25,000 nM) under comparable conditions [2]. The presence of the bromine atom at the 5-position and the cyclohexene double bond are therefore critical for this ~45-fold increase in potency.

CYP1A2 enzyme inhibition drug metabolism

Synthetic Versatility of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine via Sequential Cross-Coupling

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine serves as a privileged scaffold for sequential palladium-catalyzed functionalization, offering a distinct advantage over simpler bromopyridines [1]. The 5-bromo substituent is a known, effective leaving group for Suzuki-Miyaura cross-coupling reactions, while the 2-cyclohex-1-en-1-yl group is amenable to further transformations such as hydrogenation or epoxidation [2]. This orthogonal reactivity allows for the systematic construction of complex molecular architectures. In contrast, non-brominated analogs like 2-(cyclohex-1-en-1-yl)pyridine lack a primary site for Pd-catalyzed C-C bond formation, while 5-bromo-2-phenylpyridine is limited to coupling at the bromine position and offers no alicyclic alkene for subsequent modification .

Suzuki-Miyaura coupling C-H arylation medicinal chemistry

Commercial Purity Benchmarking of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

The commercially available 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is consistently supplied at a minimum purity of 95% as a research-grade intermediate . This specification is in line with, and in some cases exceeds, the purity offered for closely related analogs. For instance, the non-brominated comparator, 2-(cyclohex-1-en-1-yl)pyridine, is also typically supplied at a minimum purity of 95% , while other bromopyridine building blocks may be offered at lower purity grades (e.g., 90-95%) depending on the supplier . The standardized ≥95% purity threshold ensures a reliable starting point for reproducible synthetic transformations and minimizes the impact of unknown impurities on reaction outcomes.

purity quality control reagent specification

Physicochemical Differentiation: Impact of the Cyclohexenyl Group on Predicted Properties

The cyclohex-1-en-1-yl substituent at the 2-position of the pyridine ring imparts distinct physicochemical properties compared to fully aromatic or saturated analogs. While experimental logP and solubility data are not readily available, computational predictions indicate a topological polar surface area (TPSA) of 12.89 Ų for the core 2-(cyclohex-1-en-1-yl)pyridine fragment . This low TPSA, combined with the presence of the lipophilic cyclohexenyl group, is predicted to enhance membrane permeability relative to more polar heteroaryl bromides. In contrast, the fully aromatic analog 5-bromo-2-phenylpyridine, with a more rigid and planar structure, is a crystalline solid with a melting point of 73-75°C , suggesting different solubility and formulation behavior compared to the target compound which is typically described as an oil [1].

lipophilicity drug-likeness physicochemical properties

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine


Medicinal Chemistry: Development of CYP1A2 Probes or Inhibitors

The compound's quantifiable CYP1A2 inhibitory activity (IC50 = 560 nM) makes it a suitable starting point for developing chemical probes to study CYP1A2-mediated drug metabolism or for lead optimization campaigns targeting this enzyme [1]. Its potency profile, when compared to the weak inhibition of the saturated analog (IC50 = 25,000 nM), suggests that the cyclohexenyl motif is a key pharmacophore element that can be further optimized [2].

Organic Synthesis: Advanced Building Block for Sequential Functionalization

The presence of two orthogonal functional handles (the 5-bromo group for cross-coupling and the 2-cyclohexenyl group for alkene modification) establishes this compound as a privileged building block for constructing diverse molecular libraries [1]. This is particularly valuable in medicinal chemistry programs where the rapid exploration of structure-activity relationships (SAR) around a novel heterocyclic core is required [2].

Materials Science: Synthesis of Novel Ligands for OLEDs or Catalysis

Given the established use of 5-bromo-2-phenylpyridine as a ligand for iridium(III) complexes in phosphorescent OLEDs [1], the alicyclic analog, 5-bromo-2-(cyclohex-1-en-1-yl)pyridine, represents an unexplored ligand scaffold with potential for tuning photophysical properties. The bromine handle allows for further derivatization to create novel heteroleptic iridium complexes with potentially enhanced solubility or altered emission characteristics compared to their fully aromatic counterparts [2].

Pharmaceutical Development: Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

The compound's structure is a key intermediate in the synthesis of more complex molecules, such as the cyclohexenyl-containing thiourea derivative HI-346, a known non-nucleoside reverse transcriptase inhibitor with potent antiviral activity [1]. This precedent demonstrates the utility of this pyridine core in accessing biologically relevant compounds and supports its procurement for the development of new antiviral agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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